

An In-depth Technical Guide to the Thermodynamic Properties of Sulfuric Acid Dodecahydrate

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Compound of Interest		
Compound Name:	Dodecahydrate sulfuric acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of sulfuric acid dodecahydrate (H₂SO₄·12H₂O). Recognizing the challenges in isolating and characterizing higher hydrates of sulfuric acid, this document presents the available experimental data for the dodecahydrate and supplements it with data for other well-studied sulfuric acid hydrates to provide a broader context for researchers.

Introduction

Sulfuric acid and its hydrates are of significant interest in various fields, including atmospheric chemistry, materials science, and cryopreservation. In the pharmaceutical industry, understanding the thermodynamic properties of hydrates is crucial for drug development, formulation, and stability testing. Hydration state can significantly impact a substance's solubility, dissolution rate, and bioavailability. While lower hydrates of sulfuric acid have been extensively studied, the thermodynamic data for higher hydrates like the dodecahydrate are less common in the literature. This guide aims to consolidate the known information and provide a framework for understanding the thermodynamic behavior of sulfuric acid dodecahydrate.

Quantitative Thermodynamic Data



The following tables summarize the key thermodynamic properties of sulfuric acid dodecahydrate and other relevant sulfuric acid hydrates. It is important to note that while a reliable value for the standard enthalpy of formation for sulfuric acid dodecahydrate is available, other experimental data such as specific heat capacity and enthalpy of fusion are not readily found in the literature.

Table 1: Standard Enthalpy of Formation

Compound	Formula	State	ΔfH° (298.15 K) (kJ/mol)	Uncertainty (kJ/mol)
Sulfuric Acid Dodecahydrate[1]	H ₂ SO ₄ ·12H ₂ O	cr, I	-4311.65	± 0.31
Sulfuric Acid Dihydrate	H2SO4·2H2O	cr, I	-1426.86	± 0.15
Sulfuric Acid Heptahydrate	H2SO4·7H2O	cr, I	-2882.50	± 0.22

Table 2: Other Thermodynamic Properties of Sulfuric Acid and Its Hydrates



Compound	Formula	Molar Mass (g/mol)	Melting Point (K)	Enthalpy of Fusion (kJ/mol)
Sulfuric Acid	H ₂ SO ₄	98.08	283.49	10.71[2]
Sulfuric Acid Monohydrate	H2SO4·H2O	116.09	281.64	12.72
Sulfuric Acid Dihydrate	H2SO4·2H2O	134.11	233.75	19.33
Sulfuric Acid Trihydrate	H2SO4·3H2O	152.12	236.72	24.2
Sulfuric Acid Tetrahydrate	H2SO4·4H2O	170.14	244.89	34.43
Sulfuric Acid Hemihydrate	H2SO4·0.5H2O	107.08	-	-
Sulfuric Acid Hemihexahydrat e	H2SO4·6.5H2O	215.18	211.28 (eutectic), 219.53 (peritectic)	34.15

Note: Data for hydrates other than the dodecahydrate are compiled from various sources for comparative purposes.

Table 3: Specific Heat Capacity of Selected Sulfuric Acid Hydrates



Compound	Temperature (K)	Specific Heat Capacity (J/mol·K)
H ₂ SO ₄ ·3H ₂ O	15	3.8
100	113.8	
230	253.1	
H ₂ SO ₄ ·4H ₂ O	15	4.8
100	137.2	
240	296.2	-

Note: Specific experimental data for the heat capacity of sulfuric acid dodecahydrate is not readily available. The data presented here for other hydrates illustrates the typical temperature dependence of this property.

Experimental Protocols

The determination of thermodynamic properties for hydrates like sulfuric acid dodecahydrate relies on precise calorimetric and analytical techniques. The following sections describe the general methodologies employed for such studies.

Objective: To measure the heat capacity of the solid hydrate as a function of temperature and to determine the enthalpy of fusion at its melting point.

Methodology: Adiabatic Heat-Capacity Calorimetry

- Sample Preparation: A known mass of the sulfuric acid dodecahydrate is synthesized, typically by mixing stoichiometric amounts of sulfuric acid and water at low temperatures to promote crystallization. The purity and hydration state of the sample are confirmed using techniques like X-ray diffraction or Karl Fischer titration.
- Calorimeter Setup: An adiabatic calorimeter is used to minimize heat exchange with the surroundings. The sample is sealed in a container within the calorimeter, which is equipped with a heater and a temperature sensor (e.g., a platinum resistance thermometer).



• Heat Capacity Measurement:

- The sample is cooled to a low starting temperature (e.g., near liquid nitrogen or helium temperatures).
- A precisely measured amount of electrical energy is supplied to the heater, causing a small increase in the sample's temperature.
- The temperature change is carefully recorded once thermal equilibrium is reached.
- The heat capacity is calculated using the formula: $Cp = (\Delta Q / \Delta T)$ Ccal where ΔQ is the heat added, ΔT is the temperature change, and Ccal is the heat capacity of the calorimeter (determined in a separate calibration experiment).
- This process is repeated in small temperature increments to obtain the heat capacity as a function of temperature.
- Enthalpy of Fusion Measurement:
 - As the temperature approaches the melting point of the hydrate, the sample will begin to absorb a significant amount of heat without a corresponding rise in temperature.
 - \circ The total energy required to melt the entire sample at a constant temperature is measured. This value represents the enthalpy of fusion (Δ Hfus).

Objective: To determine the temperatures and enthalpies of phase transitions, such as melting and solid-solid transitions.

Methodology:

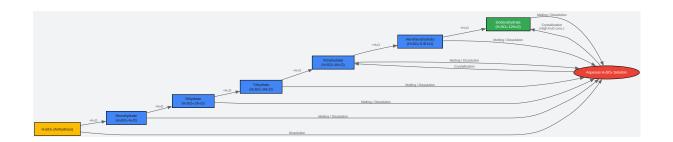
- Sample Preparation: A small, precisely weighed amount of the hydrate is hermetically sealed in a sample pan (typically aluminum). An empty pan is used as a reference.
- DSC Analysis:
 - The sample and reference pans are placed in the DSC instrument.
 - The instrument heats both pans at a constant rate.



- The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- An endothermic event, such as melting, will result in a peak on the DSC thermogram.
- The temperature at which the peak occurs corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Visualization of Sulfuric Acid Hydrate Phase Relationships

The following diagram illustrates the phase transitions and relationships between various known hydrates of sulfuric acid in the sulfuric acid-water system. This provides a conceptual map for understanding the conditions under which different hydrates, including the dodecahydrate, may form and exist.

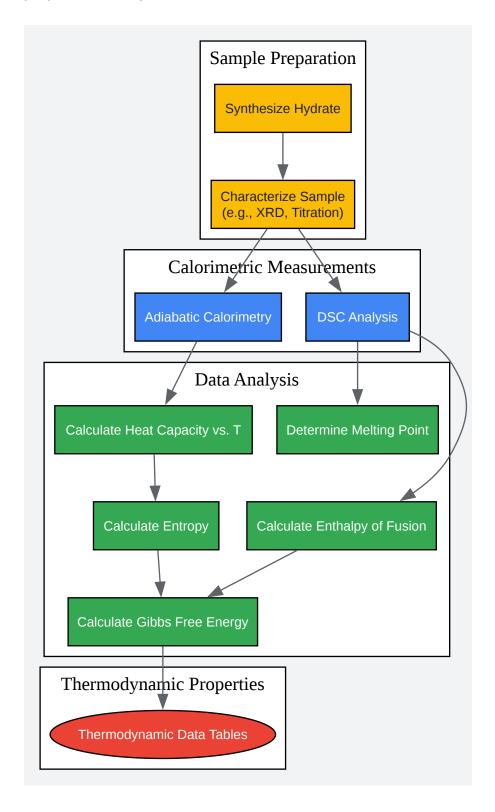


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Caption: Phase relationships of sulfuric acid hydrates.

The following diagram illustrates a generalized experimental workflow for the determination of thermodynamic properties of a hydrate.





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Caption: Experimental workflow for thermodynamic property determination.

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